molecular formula C24H24N2O2 B5306542 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol

3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol

Cat. No. B5306542
M. Wt: 372.5 g/mol
InChI Key: SZYFFRVDPQCGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAP-1 and is a potent inhibitor of the protein tyrosine phosphatase (PTP) family.

Mechanism of Action

The mechanism of action of 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol is through the inhibition of PTP activity. PTPs are enzymes that remove phosphate groups from proteins, which can activate or deactivate cellular signaling pathways. By inhibiting PTP activity, this compound can block the activation of signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and survival of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol in lab experiments is its potency. This compound has been shown to be a highly effective inhibitor of PTP activity, making it an ideal tool for studying the role of PTPs in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity. In vivo studies have shown that this compound can cause liver toxicity, which may limit its use in animal studies.

Future Directions

There are several future directions for research on 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol. One direction is to further investigate the anti-cancer properties of this compound. In particular, more research is needed to determine the efficacy of this compound in animal models of cancer. Additionally, further research is needed to determine the potential toxicity of this compound and to develop strategies to mitigate any potential toxic effects. Finally, more research is needed to determine the potential applications of this compound in other fields, such as immunology and neurology.

Synthesis Methods

The synthesis of 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol is a complex process that involves several steps. The first step involves the synthesis of 4-phenylazepan-1-yl)carbonyl chloride, which is then reacted with 2-hydroxy-5-nitropyridine to form the intermediate product. The intermediate product is then reduced using hydrogen gas and a palladium catalyst to form the final product, this compound.

Scientific Research Applications

3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. PTPs are enzymes that play a critical role in cancer cell growth and survival. By inhibiting PTP activity, this compound has the potential to be an effective anti-cancer agent.

properties

IUPAC Name

[6-(3-hydroxyphenyl)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-22-10-4-8-20(16-22)23-12-11-21(17-25-23)24(28)26-14-5-9-19(13-15-26)18-6-2-1-3-7-18/h1-4,6-8,10-12,16-17,19,27H,5,9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYFFRVDPQCGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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